Iron, tris(diethyldithiocarbamato)-

Reduction Kinetics Oxalic Acid Dithiocarbamate Stability

Iron(III) diethyldithiocarbamate (Fe(dedtc)₃) offers unique spin-crossover behavior (μ_eff ≈4.3 B.M. at RT to ~2.2 B.M. at 79 K), enabling thermally responsive molecular switches. Its slow reduction rate ensures controlled nucleation for monodisperse iron sulfide nanocrystals. The complex exhibits thermal stability up to 200 °C, making it suitable for thin-film deposition and annealing. Spin-state-modulated Fe(IV)/Fe(III) electron-transfer kinetics allow tunable charge-transfer rates in electrochemical devices. Procuring this specific N,N-diethyl analogue is essential; even minor N-substituent changes alter redox kinetics and spin-equilibria, risking process reproducibility. Available in research and bulk quantities.

Molecular Formula C15H30FeN3S6
Molecular Weight 500.7 g/mol
CAS No. 13963-59-2
Cat. No. B087258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron, tris(diethyldithiocarbamato)-
CAS13963-59-2
Molecular FormulaC15H30FeN3S6
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3]
InChIInChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3
InChIKeyWGPCJVLKOFIRMS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iron tris(diethyldithiocarbamato) CAS 13963-59-2: Core Chemical Identity and Procurement Baseline


Iron, tris(diethyldithiocarbamato)- (CAS 13963-59-2), also known as Iron(III) diethyldithiocarbamate or Fe(dedtc)₃, is a coordination complex with the formula Fe(S₂CNEt₂)₃ [1]. It appears as a dark brown to black solid soluble in organic solvents, with a molecular weight of 500.63 g/mol and an octahedral geometry of idealized D₃ symmetry [1]. This compound belongs to the class of tris(dithiocarbamato)iron(III) complexes, which are of significant interest due to their spin-crossover behavior and redox activity [1][2].

Why Tris(dithiocarbamato)iron(III) Complexes Are Not Interchangeable in Critical Applications


Although numerous tris(dithiocarbamato)iron(III) complexes share a common FeS₆ coordination core, their performance in redox-dependent applications, kinetic stability, and spin-state equilibria is exquisitely sensitive to the N-substituents on the dithiocarbamate ligand [1]. Even subtle variations—such as replacing diethyl with dimethyl or morpholine groups—can dramatically alter reduction rates by oxalic acid, shift spin-crossover temperatures, and modify electrochemical electron-transfer kinetics [1][2]. Consequently, substituting Fe(dedtc)₃ with a generic analog without verifying the specific quantitative performance parameters risks experimental failure or suboptimal process yields.

Quantitative Differentiation Evidence for Iron, tris(diethyldithiocarbamato)- (13963-59-2)


Reduction Kinetics: Fe(dedtc)₃ Exhibits the Slowest Reduction Rate Among Common Tris(dithiocarbamato)iron(III) Analogs

The reduction of Fe(dedtc)₃ by oxalic acid proceeds more slowly than that of its dimethyl, morpholine, or N-methyl-N-phenyl analogs [1]. This kinetic inertness can be advantageous in applications requiring prolonged stability under reducing conditions.

Reduction Kinetics Oxalic Acid Dithiocarbamate Stability

Spin-Crossover Behavior: Temperature-Dependent Magnetic Moment Shift in Fe(dedtc)₃

Fe(dedtc)₃ undergoes a thermally driven spin-crossover between high-spin (S=5/2) and low-spin (S=1/2) states [1]. This property is not universally shared by all tris(dithiocarbamato)iron(III) complexes; the spin-state equilibrium is highly sensitive to the nature of the N-substituents [1][2].

Spin Crossover Magnetic Properties Molecular Electronics

Electrochemical Electron-Transfer Rate Modulation by Spin State in Fe(dedtc)₃

The standard rate constants for the Fe(IV)/Fe(III) and Fe(III)/Fe(II) redox couples in Fe(dedtc)₃ depend on the predominant spin state of the Fe(III) center [1]. When the Fe(III) complex is predominantly low-spin, the Fe(IV)/Fe(III) couple exhibits a faster electron-transfer rate than the Fe(III)/Fe(II) couple; when high-spin, the trend reverses [1].

Electrochemistry Electron Transfer Spin State Effects

Thermal Stability Benchmark: Fe(dedtc)₃ Decomposes Above 200 °C in Mixed-Ligand Complexes

Thermogravimetric studies of mixed-ligand complexes containing the diethyldithiocarbamate ligand demonstrate stability up to 200 °C, after which decomposition proceeds in one or two steps, leaving a residue of 16.8–55.0% at 800 °C [1]. While this data is for mixed-ligand complexes, it establishes a baseline thermal window for the diethyldithiocarbamate moiety.

Thermal Stability Thermogravimetric Analysis Materials Processing

Targeted Application Scenarios for Iron, tris(diethyldithiocarbamato)- Driven by Quantitative Differentiation


Precursor for Iron Sulfide Nanocrystals Requiring Controlled Reduction Kinetics

The slow reduction rate of Fe(dedtc)₃ relative to other tris(dithiocarbamato)iron(III) complexes [1] makes it an attractive precursor for the synthesis of iron sulfide nanocrystals. Slower reduction can enable better control over nucleation and growth, potentially leading to narrower size distributions or specific morphologies that are difficult to achieve with faster-reducing analogs.

Molecular Spin-Crossover Materials for Thermal Sensing or Switching

The temperature-dependent spin-crossover of Fe(dedtc)₃—shifting from μ_eff ≈ 4.3 B.M. at room temperature to ~2.2 B.M. at 79 K [2]—positions it as a candidate for thermally responsive molecular materials. Unlike analogs that may remain permanently high- or low-spin, Fe(dedtc)₃ offers a dynamic magnetic response suitable for thermal switches or sensing elements.

Electrochemical Systems Where Spin-State-Dependent Electron-Transfer Kinetics Are Desired

In electrochemical devices requiring tunable charge-transfer rates, Fe(dedtc)₃ offers the advantage of spin-state-modulated kinetics [3]. By operating in temperature or potential regimes that favor the low-spin state, users can access faster Fe(IV)/Fe(III) electron transfer; conversely, high-spin conditions slow this process. This control is absent in analogs that do not undergo spin crossover.

Moderate-Temperature Materials Processing (Up to 200 °C)

Fe(dedtc)₃-containing complexes exhibit thermal stability up to 200 °C [4], enabling their use in solution-based deposition or annealing steps below this threshold without decomposition. This stability window is crucial for fabricating thin films or composites where precise thermal treatment is required.

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